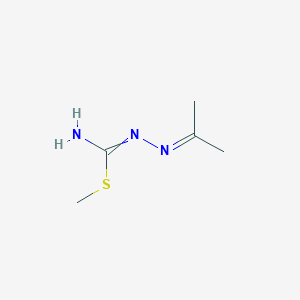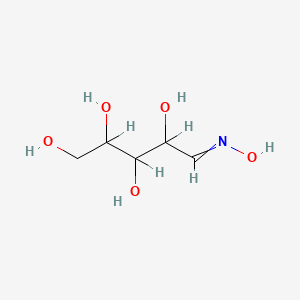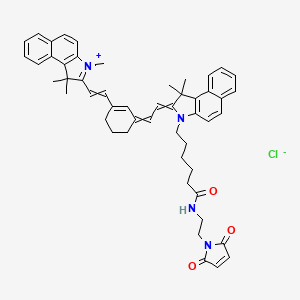![molecular formula C14H14ClNO3 B14084131 2-Chloro-4-methoxy-6-[(4-methoxyphenyl)methoxy]pyridine](/img/structure/B14084131.png)
2-Chloro-4-methoxy-6-[(4-methoxyphenyl)methoxy]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-methoxy-6-[(4-methoxyphenyl)methoxy]pyridine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group at the 2-position, a methoxy group at the 4-position, and a methoxyphenylmethoxy group at the 6-position of the pyridine ring. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
The synthesis of 2-Chloro-4-methoxy-6-[(4-methoxyphenyl)methoxy]pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-4-nitropyridine with sodium methoxide in the presence of dioxane . Another approach starts with 4-methoxy-2(1H)-pyridone and 4-nitropyridine N-oxide . These methods typically involve the use of specific reaction conditions, such as temperature control and the presence of catalysts, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
2-Chloro-4-methoxy-6-[(4-methoxyphenyl)methoxy]pyridine undergoes various chemical reactions, including substitution, oxidation, and reduction. Common reagents used in these reactions include sodium methoxide, dioxane, and other organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with sodium methoxide can lead to the formation of 2-chloro-4-methoxypyridine .
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-methoxy-6-[(4-methoxyphenyl)methoxy]pyridine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used as a probe to study the interactions of pyridine derivatives with biological targetsIn industry, it can be used in the production of agrochemicals and materials with specific properties .
Wirkmechanismus
The mechanism of action of 2-Chloro-4-methoxy-6-[(4-methoxyphenyl)methoxy]pyridine involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups on the pyridine ring can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins and nucleic acids, to exert their effects .
Vergleich Mit ähnlichen Verbindungen
2-Chloro-4-methoxy-6-[(4-methoxyphenyl)methoxy]pyridine can be compared with other similar compounds, such as 2-chloro-4-methoxypyridine and 4-methoxy-2(1H)-pyridone . These compounds share similar chemical structures but differ in the position and type of substituents on the pyridine ring. The presence of the methoxyphenylmethoxy group in this compound makes it unique and provides it with distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C14H14ClNO3 |
|---|---|
Molekulargewicht |
279.72 g/mol |
IUPAC-Name |
2-chloro-4-methoxy-6-[(4-methoxyphenyl)methoxy]pyridine |
InChI |
InChI=1S/C14H14ClNO3/c1-17-11-5-3-10(4-6-11)9-19-14-8-12(18-2)7-13(15)16-14/h3-8H,9H2,1-2H3 |
InChI-Schlüssel |
HJTPIIOMMYLRLC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)COC2=NC(=CC(=C2)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(S)-2'-(dimethylamino)[1,1'-binaphthalen]-2-yl]thiourea](/img/structure/B14084060.png)

![1-(4-Fluorophenyl)-2-(2-methoxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084070.png)




![(4R)-4-(aminomethyl)-1-[(3-methoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B14084102.png)





